molecular formula C6H14ClNO B1428516 (S)-3-Ethylmorpholine hydrochloride CAS No. 218594-88-8

(S)-3-Ethylmorpholine hydrochloride

Cat. No. B1428516
M. Wt: 151.63 g/mol
InChI Key: ORJPOPZYIIQVBQ-RGMNGODLSA-N
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Description

This would involve providing a basic overview of the compound, including its chemical formula, molecular weight, and structural formula.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Conversion into Vinyltriphenylphosphonium Salts

(S)-3-Ethylmorpholine hydrochloride can be converted into [2-(dialkylamino)vinyl]triphenylphosphonium chlorides, which are then transformed into stable crystalline tetraphenylborates. This process is significant in organic chemistry for the creation of complex molecules (Vorbrüggen & Krolikiewicz, 1993).

Geroprotector Research

There is research indicating that derivatives of ethylmorpholine hydrochloride, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have been studied as geroprotectors. These compounds could potentially retard aging and increase lifespan in certain animal models (Emanuel & Obukhova, 1978).

Pharmacological Research Tool

Compounds related to (S)-3-Ethylmorpholine hydrochloride have been identified as nonpeptidic agonists of certain receptors, like the urotensin-II receptor. Such compounds are valuable in pharmacological research, providing insights into receptor functions and aiding in drug development (Croston et al., 2002).

Antibiotic Activity

Selenomorpholine compounds derived from ethylmorpholine hydrochloride show promising antibiotic activities. These compounds have been observed to significantly affect the metabolism of bacteria like Escherichia coli and Staphylococcus aureus, making them potential candidates for antibacterial drugs (Li et al., 2010).

Analgesic Formulations

Ethylmorphine hydrochloride, a derivative of morphine, is used for treating severe pain. Studies on formulations like core-in-cup tablets containing Ethylmorphine hydrochloride aim to provide dual fast and sustained pain relief, indicating its importance in pain management research (ElMeshad et al., 2020).

Chemical Synthesis and Analysis

Ethylmorphine hydrochloride and related compounds are studied for their roles in chemical synthesis and analysis. Techniques such as diazotisation and coupling reactions are used to determine the properties and purity of these compounds, which is crucial for pharmaceutical development and forensic science (Fayaz, El-tarras, & Sheribah, 1982).

Energetic Effects in Chemical Structures

Studies on N-ethylmorpholine compounds, which are structurally related to (S)-3-Ethylmorpholine hydrochloride, focus on understanding the energetic effects and changes in the morpholine scaffold. These insights are important for the design and synthesis of novel chemical compounds (Freitas et al., 2017).

Gas Absorption and Separation

N-ethylmorpholine derivatives have been studied for their efficiency in gas absorption, particularly for separating gases like H2S. These studies contribute to improving industrial processes in gas separation and environmental management (Zhao et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


For a specific compound like “(S)-3-Ethylmorpholine hydrochloride”, you would need to consult the primary scientific literature or databases for this information. If the compound is not well-studied, it may be necessary to conduct these analyses experimentally. Please consult with a qualified chemist or researcher for more detailed information.


properties

IUPAC Name

(3S)-3-ethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJPOPZYIIQVBQ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736414
Record name (3S)-3-Ethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Ethylmorpholine hydrochloride

CAS RN

218594-88-8
Record name (3S)-3-Ethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-Ethylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org

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